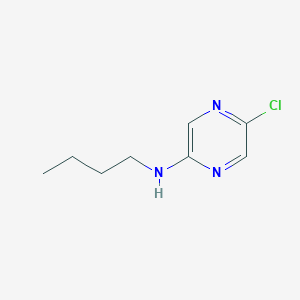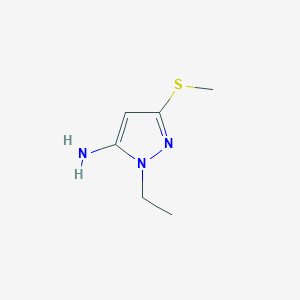
1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine is a chemical compound with a unique structure that includes an ethyl group, a methylsulfanyl group, and an amine group attached to a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine typically involves the reaction of 1-ethyl-3-(methylsulfanyl)-1H-pyrazole with an amine source under specific conditions. The reaction may require a catalyst and specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process would be optimized for high yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrazole ring or the amine group.
Substitution: The ethyl or methylsulfanyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide
- 1-ethyl-3-methylimidazolium ethyl sulfate
- N-propyl-N-methyl pyrrolidinium bis(fluorosulfonyl)imide
Uniqueness
1-ethyl-3-(methylsulfanyl)-1H-pyrazol-5-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C6H11N3S |
|---|---|
Peso molecular |
157.24 g/mol |
Nombre IUPAC |
2-ethyl-5-methylsulfanylpyrazol-3-amine |
InChI |
InChI=1S/C6H11N3S/c1-3-9-5(7)4-6(8-9)10-2/h4H,3,7H2,1-2H3 |
Clave InChI |
MHARMVZWBXEAKQ-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)SC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


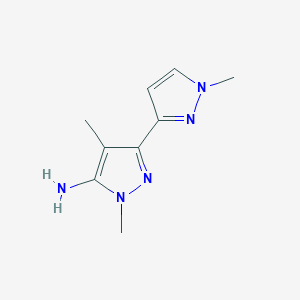
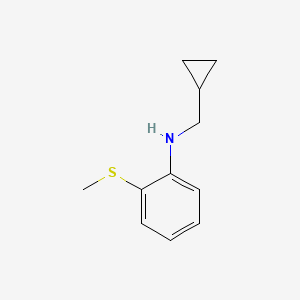
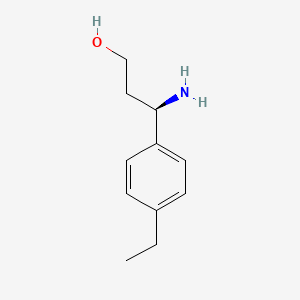
![2-(Aminomethyl)-7-oxaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13306782.png)



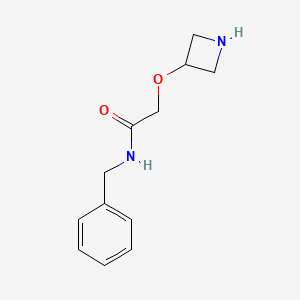
![2,5-Dimethyl-imidazo[1,2-a]pyridine-3-carboxaldehyde](/img/structure/B13306801.png)
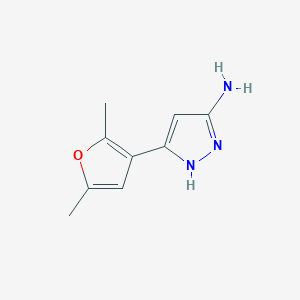
![6-Bromo-3-iodo-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13306823.png)
